molecular formula C24H29N3O3S B2418154 N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-22-5

N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2418154
CAS No.: 893789-22-5
M. Wt: 439.57
InChI Key: JVVDKINAPFEIFG-UHFFFAOYSA-N
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Description

The compound “N-(2,5-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a phenyl ring with two methoxy groups attached, a cycloheptane ring, a quinazoline group, and an acetamide group .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Unfortunately, without specific data, I can’t provide these properties for this compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Approaches: Methods have been developed for synthesizing 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which are closely related to the compound . These methods involve reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides (Markosyan et al., 2015).
  • Biological Activities: Some of the synthesized compounds in this category exhibited significant anti-monoamine oxidase and antitumor activity, suggesting potential therapeutic applications in treating certain cancers and neurological disorders (Markosyan et al., 2015).

Antitumor and Antimonoamineoxidase Activity

  • Antitumor Potential: Compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide have shown promising antitumor properties, indicating potential application in cancer research (Ашот Ишханович Маркосян et al., 2020).
  • Antimonoamineoxidase Activity: The same compounds also exhibited antimonoamineoxidase activity, which is relevant for neurological and psychiatric research, particularly in the context of mood disorders and neurodegenerative diseases (Ашот Ишханович Маркосян et al., 2020).

Chemical Synthesis and Derivatives

  • Chemical Derivatives: Various chemical derivatives of spiro[cycloheptane-1,2'-quinazoline] have been synthesized, offering insights into the chemical properties and potential applications of such compounds in pharmaceutical chemistry (Markosyan et al., 2021).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-29-17-11-12-21(30-2)20(15-17)25-22(28)16-31-23-18-9-5-6-10-19(18)26-24(27-23)13-7-3-4-8-14-24/h5-6,9-12,15,26H,3-4,7-8,13-14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVDKINAPFEIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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